cis-resveratrol

Descripción general

Descripción

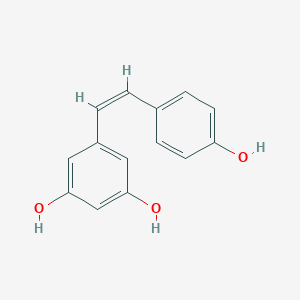

CIS-RESVERATROL: es un compuesto fenólico natural, específicamente un estilbenoide, que es un tipo de fenol natural. Es uno de los dos isómeros geométricos del resveratrol, siendo el otro el trans-resveratrol. This compound se encuentra en varias plantas, incluyendo uvas, bayas y cacahuetes, y es conocido por sus posibles beneficios para la salud, incluyendo propiedades antioxidantes, antiinflamatorias y anticancerígenas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de CIS-RESVERATROL típicamente involucra los siguientes pasos:

Síntesis de Estilbeno: El paso inicial involucra la síntesis de estilbeno, que es la estructura central del resveratrol. Esto se puede lograr a través de la reacción de Wittig, donde un iluro de fosfonio reacciona con un derivado de benzaldehído para formar la estructura esquelética del estilbeno.

Hidroxilación: El estilbeno se hidroxxila luego para introducir grupos hidroxilo en posiciones específicas en los anillos aromáticos. Esto se puede hacer usando reactivos como radicales hidroxilo o a través de procesos catalíticos.

Isomerización: El paso final involucra la isomerización del trans-resveratrol a this compound.

Métodos de Producción Industrial

La producción industrial de this compound a menudo involucra enfoques biotecnológicos, como el uso de microorganismos genéticamente modificados para producir el compuesto a partir de precursores simples. Este método es preferido debido a su eficiencia y sostenibilidad en comparación con la síntesis química tradicional .

Análisis De Reacciones Químicas

Tipos de Reacciones

CIS-RESVERATROL experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar quinonas y otros productos de oxidación. Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: La reducción de this compound puede conducir a la formación de dihidroresveratrol. Esto se puede lograr utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos hidroxilo, lo que lleva a la formación de ésteres, éteres y otros derivados.

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Cloruros de acilo, haluros de alquilo y otros electrófilos.

Productos Principales

Oxidación: Quinonas, ácidos fenólicos.

Reducción: Dihidroresveratrol.

Sustitución: Ésteres, éteres y otros derivados sustituidos.

Aplicaciones Científicas De Investigación

Anticancer Properties

Mechanism of Action

Cis-resveratrol has been shown to exhibit significant anticancer activity. It acts as a potent inhibitor of the ANO1 channel, which is implicated in cancer cell proliferation and migration. In studies involving human metastatic prostate cancer (PC-3) cells, cis-RSV demonstrated a lower IC50 value (10.6 μM) compared to trans-resveratrol (102 μM), indicating stronger efficacy in inhibiting cancer cell growth and inducing apoptosis through increased caspase-3 activity and PARP cleavage .

Case Study: Prostate Cancer

In a study published in 2023, this compound was found to downregulate mRNA and protein expression levels of ANO1 more effectively than its trans counterpart in PC-3 cells. This suggests that cis-RSV's anticancer effects may be mediated through the inhibition of ANO1 activity, leading to reduced cell migration and proliferation .

Neuroprotective Effects

Mechanism of Action

this compound has shown promise as a neuroprotective agent due to its ability to modulate critical signaling pathways such as the PI3K/Akt pathway. This modulation enhances cell survival and reduces apoptosis in neuronal models, particularly in conditions mimicking Alzheimer's disease .

Case Study: Neuroprotection in Ischemia-Reperfusion Injury

Research indicates that cis-RSV can reduce oxidative stress markers and improve antioxidant levels during ischemia-reperfusion injury. This effect preserves neuronal integrity and enhances motor function recovery in models of spinal cord injury . Additionally, novel delivery methods, such as intranasal administration of resveratrol nanoparticles, have been explored to improve bioavailability and therapeutic outcomes in neurodegenerative diseases .

Cardiovascular Health

This compound exhibits cardioprotective properties by improving endothelial function and reducing inflammation. It has been shown to lower oxidative stress levels and modulate inflammatory cytokine expression, which are critical factors in cardiovascular disease progression .

Case Study: Endothelial Function Improvement

In clinical trials, cis-RSV supplementation led to significant improvements in endothelial function among individuals with cardiovascular risk factors. These findings suggest that cis-RSV may serve as an adjunct therapy for managing cardiovascular diseases by enhancing vascular health .

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of this compound against various pathogens. Its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) demonstrates its potential as a natural antimicrobial agent .

Case Study: Antimicrobial Efficacy Against MRSA

A study evaluated the antimicrobial effects of cis-RSV when applied topically on infected wounds in mouse models. Results indicated a significant reduction in bacterial load on skin surfaces treated with cis-RSV compared to untreated controls, suggesting its potential application in wound care management .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Anticancer | Inhibition of ANO1 channel | Stronger anticancer effects than trans-resveratrol |

| Neuroprotection | Modulation of PI3K/Akt pathway | Reduces oxidative stress; improves recovery post-injury |

| Cardiovascular Health | Enhances endothelial function | Improves vascular health; reduces inflammation |

| Antimicrobial | Direct antibacterial effects | Effective against MRSA; potential for wound care |

Mecanismo De Acción

CIS-RESVERATROL ejerce sus efectos a través de varios objetivos moleculares y vías:

Actividad Antioxidante: Capta radicales libres y regula al alza las enzimas antioxidantes, reduciendo el estrés oxidativo.

Efectos Antiinflamatorios: Inhibe citoquinas proinflamatorias y enzimas como la ciclooxigenasa y la lipooxigenasa.

Inducción de Apoptosis: Promueve la apoptosis en las células cancerosas activando vías como p53 e inhibiendo proteínas antiapoptóticas.

Comparación Con Compuestos Similares

CIS-RESVERATROL se compara a menudo con su isómero trans y otros compuestos similares:

Trans-Resveratrol: Si bien ambos isómeros tienen actividades biológicas similares, el trans-resveratrol es más estable y se estudia con más frecuencia.

Pterostilbeno: Un derivado dimetilado del resveratrol con mejor biodisponibilidad y beneficios similares para la salud.

Quercetina: Otro polifenol con fuertes propiedades antioxidantes y antiinflamatorias, pero con diferentes características estructurales.

Compuestos Similares

- Trans-Resveratrol

- Pterostilbeno

- Quercetina

- Fisetina

- Curcumina

This compound destaca por su forma isomérica única, que puede influir en su estabilidad y actividad biológica, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación e industriales.

Actividad Biológica

Cis-resveratrol, a lesser-known isomer of the well-studied trans-resveratrol, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, and anticancer properties, supported by various research findings and case studies.

This compound (cis-RSV) is a polyphenolic compound found in various plants, particularly in grapes. Its chemical structure allows it to interact with numerous biological pathways. This compound exhibits distinct mechanisms compared to its trans counterpart, influencing its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 228.24 g/mol |

| Solubility | Soluble in ethanol |

| Stability | Stable at -20°C for ≥2 years |

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and mediators in human macrophages. A study showed that this compound reduces the expression of cyclooxygenase-2 (COX-2) and prostaglandin E2 (PGE2), key players in inflammation pathways. It also decreases reactive oxygen species (ROS) production and modulates inflammasome activity, contributing to its anti-inflammatory profile .

Key Findings:

- Inhibition of Cytokines : this compound reduces interleukin-1β (IL-1β) secretion by inhibiting caspase-1 activation.

- Reduction of ROS : At concentrations ranging from 10 to 100 μM, this compound significantly inhibits both intracellular and extracellular ROS production.

- Gene Expression Modulation : It decreases mRNA levels of inducible nitric oxide synthase (NOS-2) and COX-2 in inflammatory conditions .

Antioxidant Activity

The antioxidant properties of this compound are crucial for its protective effects against oxidative stress-related diseases. Research indicates that this compound can scavenge free radicals and enhance antioxidant enzyme activity.

Table 2: Antioxidant Activity of this compound

| Concentration (μM) | Effect on ROS Production | Effect on Nitric Oxide Production |

|---|---|---|

| 1 | No significant effect | No significant effect |

| 10 | Significant reduction | Significant reduction |

| 100 | Major reduction | Major reduction |

Anticancer Properties

This compound's anticancer potential has been evaluated across various cancer cell lines. Studies suggest that it exhibits cytotoxic effects, although generally less potent than trans-resveratrol.

Case Study: Comparative Analysis

A comparative study analyzed the antiproliferative effects of cis- and trans-resveratrol on human cancer cells with different p53 statuses. The results indicated that while trans-resveratrol significantly reduced cell viability across multiple cancer types, this compound exhibited lower cytotoxicity but still demonstrated notable effects in certain cell lines.

- HepG2 Cells : this compound reduced viability by approximately 50%.

- Pancreatic Cancer Cells : Reduced viability observed was about 20% .

Neuroprotective Effects

Recent findings suggest that this compound may provide neuroprotection through its interaction with tyrosyl-tRNA synthetase (TyrRS), enhancing DNA repair mechanisms. This action is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Key Insights:

Propiedades

IUPAC Name |

5-[(Z)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUKBXSAWLPMMSZ-UPHRSURJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7032002 | |

| Record name | (Z)-Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (Z)-Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61434-67-1 | |

| Record name | cis-Resveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61434-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resveratrol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-Resveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7032002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 61434-67-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESVERATROL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUA0K06FSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 - 174 °C | |

| Record name | (Z)-Resveratrol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.